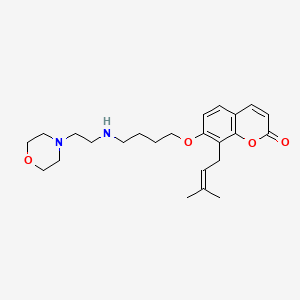
Ampk-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampk-IN-5 is a small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK plays a crucial role in maintaining energy balance within cells by activating pathways that generate ATP and inhibiting those that consume ATP. This compound has been studied for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ampk-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Ampk-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ampk-IN-5 is used as a tool compound to study the role of AMPK in various metabolic pathways. It helps researchers understand the molecular mechanisms underlying energy homeostasis and identify potential therapeutic targets for metabolic disorders.
Biology
In biology, this compound is used to investigate the effects of AMPK inhibition on cellular processes such as autophagy, apoptosis, and cell proliferation. It provides insights into the regulation of cellular energy metabolism and the development of diseases like cancer and neurodegenerative disorders.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications in treating metabolic diseases such as diabetes, obesity, and cancer. By inhibiting AMPK, it may help modulate glucose uptake, lipid metabolism, and insulin sensitivity, offering new avenues for drug development.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and biotechnological products. Its role as an AMPK inhibitor makes it a valuable tool for screening and optimizing drug candidates targeting metabolic pathways.
Mécanisme D'action
Ampk-IN-5 exerts its effects by binding to the catalytic subunit of AMPK, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream targets involved in energy metabolism, leading to a decrease in ATP production and an increase in cellular stress. The molecular targets and pathways affected by this compound include glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Propriétés
Formule moléculaire |
C24H34N2O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
8-(3-methylbut-2-enyl)-7-[4-(2-morpholin-4-ylethylamino)butoxy]chromen-2-one |
InChI |
InChI=1S/C24H34N2O4/c1-19(2)5-8-21-22(9-6-20-7-10-23(27)30-24(20)21)29-16-4-3-11-25-12-13-26-14-17-28-18-15-26/h5-7,9-10,25H,3-4,8,11-18H2,1-2H3 |
Clé InChI |
RUDOUMVSFGXWIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OCCCCNCCN3CCOCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


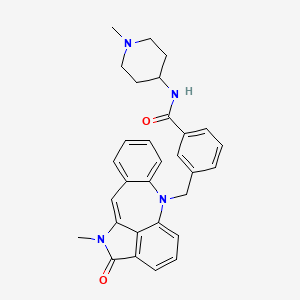

![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
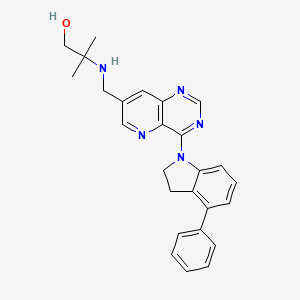

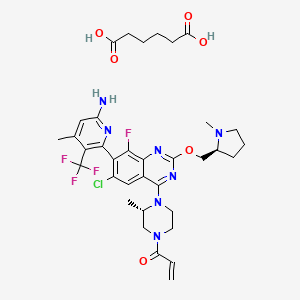
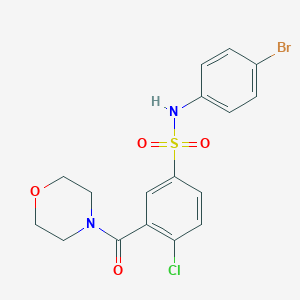
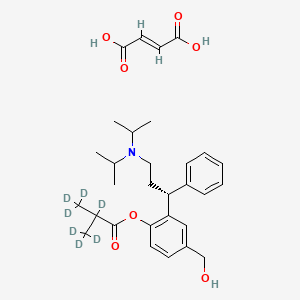
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
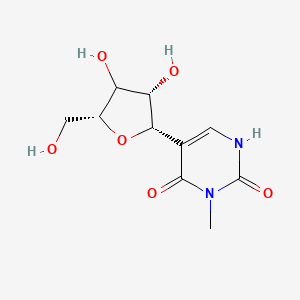
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
